3-(Methylthio)benzoic acid

Environmental Chemistry Photochemistry Sulfur Cycle

Researchers investigating aromatic methyl thioether photodegradation or developing LEDGF/p75-HIV integrase inhibitors depend on the precise 3-(methylthio) regioisomer-ortho or para substitution yields fundamentally different reactivity. This compound addresses that need. • Validated building block for de novo design of HIV integrase small-molecule inhibitors targeting the LEDGF/p75 interaction. • Ideal model compound for direct photolysis studies forming methanesulfonic acid (MSA) in aquatic sulfur cycling. • Supplied at >98% purity (GC/T) with tightly controlled melting point (126-130 °C) for reproducible synthetic and analytical results.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 825-99-0
Cat. No. B1583534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)benzoic acid
CAS825-99-0
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyPZGADOOBMVLBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)benzoic Acid: Key Properties & Sourcing


3-(Methylthio)benzoic acid (CAS: 825-99-0) is an aromatic carboxylic acid derivative characterized by a methylthio (-SCH3) group substituted at the meta (3-) position of the benzene ring [1]. The compound has a molecular weight of 168.21 g/mol and is a white to off-white crystalline powder with a melting point range of 126-130 °C . It is commercially available from major chemical suppliers, typically at purities of 97% or >98.0% (GC, T) for research use only .

Why Substitution Fails for 3-(Methylthio)benzoic Acid


The meta-position of the methylthio substituent on the benzoic acid core is not arbitrary; it dictates the compound's unique electronic and steric properties, which are critical for specific interactions in both synthetic and environmental applications. Simple substitution with regioisomers (e.g., 4-(methylthio)benzoic acid) or other alkyl-substituted benzoic acids leads to fundamentally different molecular behavior. For instance, the 3-substitution pattern directly influences the compound's photolytic degradation pathway and its utility as a scaffold in medicinal chemistry for de novo inhibitor design [1].

3-(Methylthio)benzoic Acid Comparative Evidence


Photodegradation Pathway vs. Methionine

In a comparative study of methyl thioether photodegradation, 3-(methylthio)benzoic acid (3-BA-SMe) exhibits a distinct photolytic pathway relative to the aliphatic thioether methionine. Direct photolysis is the principal photoprocess for 3-BA-SMe, resulting in the formation of its sulfoxide counterpart, 3-(methylsulfinyl)benzoic acid, and subsequent methanesulfonic acid (MSA) production. This contrasts with methionine, where indirect, sensitized pathways are more dominant [1].

Environmental Chemistry Photochemistry Sulfur Cycle

3- vs. 4-(Methylthio)benzoic Acid: Bioactivity Divergence

The regioisomer 4-(methylthio)benzoic acid (CAS: 13205-48-6) differs fundamentally in its biological and physicochemical behavior. While 3-(methylthio)benzoic acid is utilized as a building block in de novo design of HIV integrase inhibitors targeting the LEDGF/p75 interaction , its 4-substituted isomer is investigated as a nephroprotective agent against cisplatin toxicity in rats, showing a reduction in blood urea nitrogen at 100 mg/kg doses [1]. These divergent applications underscore the critical importance of substitution pattern.

Medicinal Chemistry Organic Synthesis Physical Chemistry

Purity and Analytical Specification Comparison

Commercial offerings of 3-(methylthio)benzoic acid are differentiated by purity and analytical methods. TCI provides a grade with >98.0% purity as determined by both Gas Chromatography (GC) and Titration (T), with a specified melting point range of 126.0-130.0 °C . In contrast, other major suppliers offer a 97% purity grade with a slightly broader melting range of 126-132 °C . This difference in analytical rigor can be critical for applications requiring high batch-to-batch consistency.

Analytical Chemistry Quality Control Procurement

3-(Methylthio)benzoic Acid Research Applications


Photodegradation Modeling of Aromatic Thioethers

As demonstrated by direct comparative studies, 3-(methylthio)benzoic acid is an ideal model compound for investigating the direct photolysis pathway of aromatic methyl thioethers in aquatic environments. Its distinct behavior compared to aliphatic thioethers like methionine makes it the preferred choice for researchers focusing on the formation of methanesulfonic acid (MSA) and the fate of synthetic sulfur-containing compounds in the sulfur cycle [1].

HIV Integrase Inhibitor Design Scaffold

The compound's established role as a building block in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction is supported by vendor technical documentation [1]. Its meta-methylthio substitution pattern is a key structural feature for this application, differentiating it from other regioisomers which have different biological activities . Procurement of this specific isomer is therefore essential for research groups developing next-generation HIV therapeutics.

High-Precision Synthesis & Analytical Method Development

For synthetic chemists and analytical labs requiring stringent quality control, the commercial availability of 3-(methylthio)benzoic acid in a high-purity grade (>98.0%, GC/T) with a tightly defined melting point (126.0-130.0 °C) offers a quantifiable advantage [1]. This grade ensures greater reproducibility in sensitive reactions and analytical calibrations compared to lower-purity alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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